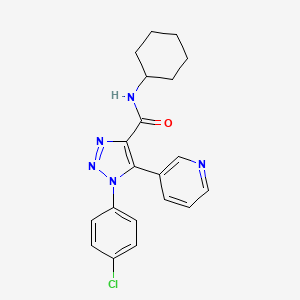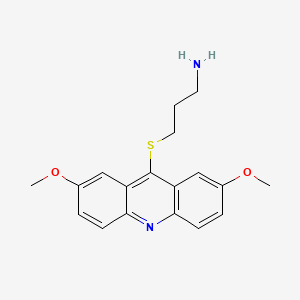![molecular formula C23H32N6O B2528645 [(3,4-Dimetilfenil)-[4-[6-(4-etilpiperazin-1-il)piridazin-3-il]piperazin-1-il]metanona CAS No. 898453-73-1](/img/structure/B2528645.png)
[(3,4-Dimetilfenil)-[4-[6-(4-etilpiperazin-1-il)piridazin-3-il]piperazin-1-il]metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with piperazine and benzoyl groups
Aplicaciones Científicas De Investigación
3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the targets could be one or more of these receptors or enzymes.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition. Piperazine derivatives are generally well absorbed and distributed in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include piperazine derivatives, benzoyl chlorides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient reactions. The use of continuous flow reactors and automated synthesis can further enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-methylpiperazin-1-yl)aniline: A compound with similar piperazine moieties.
4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Another compound with piperazine and benzoyl groups.
(2,5-dioxopyrrolidin-1-yl) 3,4-dimethylbenzoate: A compound with a similar benzoyl structure.
Uniqueness
3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-4-26-9-11-27(12-10-26)21-7-8-22(25-24-21)28-13-15-29(16-14-28)23(30)20-6-5-18(2)19(3)17-20/h5-8,17H,4,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSHOYCPCQVDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)
![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)


![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2528570.png)
![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)
![3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2528578.png)



![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2528584.png)
![4-acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2528585.png)
